2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine is a synthetic organic compound with a molecular formula of C15H16FN3O3 and a molecular weight of 305.30 g/mol. This compound is characterized by the presence of a pyrrolidine ring, a fluoropyrimidine moiety, and a dimethylfuran carbonyl group, making it a unique structure in the realm of organic chemistry.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine exerts its effects is not well-documented. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine include other fluoropyrimidine derivatives and pyrrolidine-containing molecules. What sets this compound apart is the presence of the dimethylfuran carbonyl group, which may confer unique chemical and biological properties. Examples of similar compounds include:
- 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
- Other fluoropyrimidine derivatives
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-9-5-13(10(2)21-9)14(20)19-4-3-12(8-19)22-15-17-6-11(16)7-18-15/h5-7,12H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEZBMRAUXOOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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